molecular formula C19H19ClFN5O3 B1679696 Cligosiban CAS No. 900510-03-4

Cligosiban

Cat. No. B1679696
M. Wt: 419.8 g/mol
InChI Key: HNIFCPBQMKPRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cligosiban, also known as IX-01 or PF-3274167, is a small molecule that potently antagonizes the oxytocin receptor . It is being developed as a treatment for premature ejaculation (PE) . It has shown good central nervous system (CNS) penetration in both preclinical and clinical studies .


Molecular Structure Analysis

The molecular formula of Cligosiban is C19H19ClFN5O3 . Its molecular weight is 419.8 g/mol . The IUPAC name is 5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine .


Chemical Reactions Analysis

The metabolic pathways of Cligosiban involve demethylation and glucuronidation . This information was obtained from a study that analyzed the metabolites present in rat liver microsomes (RLM), human liver microsomes (HLM), and rat plasma .


Physical And Chemical Properties Analysis

As per the information available, Cligosiban has a molecular weight of 419.8 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors .

Scientific Research Applications

Oxytocin Receptor Antagonism in Premature Ejaculation

Cligosiban, a novel oxytocin receptor antagonist, has been explored for its application in treating premature ejaculation (PE). Pharmacokinetic, safety, and tolerability studies have been conducted to assess its potential. In clinical trials, cligosiban showed rapid absorption under fasting conditions with peak concentrations generally occurring within 1-2 hours post-dose. These studies revealed that cligosiban was well tolerated across a wide dose range, indicating its potential for "as-needed" dosing in men with PE, aiming to antagonize the oxytocin receptor in the brain and spinal cord (Osterloh et al., 2018; Muirhead et al., 2019).

Efficacy in Lifelong Premature Ejaculation

The efficacy of cligosiban in improving intravaginal ejaculatory latency time (IELT) and patient-reported outcomes in men with severe lifelong PE was demonstrated in a randomized, double-blind, placebo-controlled trial. This proof-of-concept study showed significant benefits in both objective and subjective measures of ejaculatory control with cligosiban, offering significant potential as an on-demand, orally administered agent for the treatment of PE (McMahon et al., 2019).

However, a subsequent Phase IIb trial did not demonstrate efficacy at doses up to 1200 mg, indicating the complexity of translating preclinical successes to clinical efficacy (Althof et al., 2019).

Pharmacokinetics and Metabolism in Animal Models

Studies on the pharmacokinetics, bioavailability, and metabolism of cligosiban in animal models have provided insights into its effectiveness and toxicity. In rats, oral bioavailability was reported to be 63.82%, with demethylation and glucuronidation identified as the predominant metabolic pathways. This research lays the groundwork for understanding the pharmacokinetic behavior and metabolic fate of cligosiban, which is crucial for its development as a therapeutic agent (Yue et al., 2019).

Preclinical Systems and CNS Penetration

Research into cligosiban's ability to inhibit ejaculatory physiology in rodents provided evidence of its CNS penetration and pharmacology, further supporting the hypothesis that antagonism of central oxytocin receptors could be beneficial in treating PE. This study emphasized cligosiban's potential as a highly selective and centrally penetrant OT receptor antagonist, demonstrating inhibition of apomorphine-induced ejaculation in rat models (Wayman et al., 2018).

Safety And Hazards

Cligosiban has been found to have a good safety profile at doses predicted to be therapeutic or supratherapeutic . It has been tested in clinical trials and has been generally well-tolerated .

properties

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIFCPBQMKPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cligosiban

CAS RN

900510-03-4
Record name Cligosiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIGOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cligosiban
Reactant of Route 2
Reactant of Route 2
Cligosiban
Reactant of Route 3
Reactant of Route 3
Cligosiban
Reactant of Route 4
Reactant of Route 4
Cligosiban
Reactant of Route 5
Reactant of Route 5
Cligosiban
Reactant of Route 6
Reactant of Route 6
Cligosiban

Citations

For This Compound
60
Citations
IH Osterloh, GJ Muirhead, S Sultana… - The Journal of …, 2018 - academic.oup.com
… Blood sampling for cligosiban assay and safety assessments were conducted throughout all studies. Cerebrospinal fluid (CSF) samples for cligosiban assay were collected in study 2. …
Number of citations: 10 academic.oup.com
GJ Muirhead, IH Osterloh, S Whaley… - The Journal of Sexual …, 2019 - academic.oup.com
… , and tolerability of multiple oral doses of cligosiban in healthy male subjects; measure the amount of cligosiban in semen; and evaluate the potential of cligosiban to modulate CYP3A4. …
Number of citations: 8 academic.oup.com
S Althof, IH Osterloh, GJ Muirhead… - The Journal of …, 2019 - academic.oup.com
… in change in IELT between cligosiban at 3 dose levels and placebo. This is in contrast to a similarly designed proof-of-concept study where cligosiban was flexibly dosed at doses up to …
Number of citations: 21 academic.oup.com
C McMahon, S Althof, R Rosen… - The Journal of …, 2019 - academic.oup.com
… in IELT between cligosiban and placebo. Larger studies will be needed to confirm these findings, determine the optimal dose of cligosiban and assess efficacy in men with acquired PE. …
Number of citations: 21 academic.oup.com
C Wayman, R Russell, K Tang, L Weibly… - The Journal of …, 2018 - academic.oup.com
… In vitro potency and selectivity of cligosiban was assessed … OT receptors and on ejaculation, cligosiban was evaluated in 2 … The CNS penetration of cligosiban was also determined by …
Number of citations: 14 academic.oup.com
RE Pyke - The journal of sexual medicine, 2019 - academic.oup.com
The authors of the 2 papers in the Journal of Sexual Medicine on cligosiban for premature ejaculation (PE) 1, 2 are to be commended for their candor in disclosing the phase IIb failure …
Number of citations: 7 academic.oup.com
X Yue, L Lu, H Liu, H Xue - Journal of Pharmaceutical and Biomedical …, 2019 - Elsevier
… The proposed metabolic pathways of cligosiban were demethylation and glucuronidation. … of cligosiban, which would provide insights into the effectiveness and toxicity of cligosiban. …
Number of citations: 4 www.sciencedirect.com
W Xi, Q Zou, P Ouyang - Biomedical Chromatography, 2019 - Wiley Online Library
… to quantify cligosiban, M1 and M3 in dog plasma. After oral administration, cligosiban was … to measure the concentrations of cligosiban, desmethyl-cligosiban (M1) and desmethyl-…
M Gul, EC Serefoglu - Nature Reviews Urology, 2019 - nature.com
… only one cligosiban group and patients were able to manipulate their dose of cligosiban to … the PEDRIX 10 trial three different fixed-dose cligosiban groups (400 mg, 800 mg and 1,200 …
Number of citations: 5 www.nature.com
M Badshah, J Ibrahim, N Su, P Whiley, M Whittaker… - Biomedicines, 2023 - mdpi.com
… Contrary to this study, a recent clinical trial showed that cligosiban failed to prove its efficacy … within the prostate of young rats, with cligosiban and ßMßßC in the older rats, indicating age-…
Number of citations: 0 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.